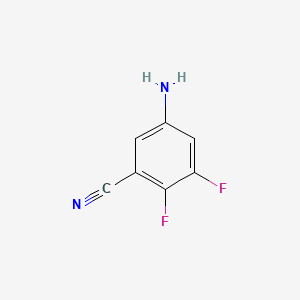

5-Amino-2,3-difluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-2-5(11)1-4(3-10)7(6)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNMJONOHNFFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728759 | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247885-41-1 | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247885-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2,3-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms and an amino group to the benzonitrile scaffold can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available physicochemical properties of 5-Amino-2,3-difluorobenzonitrile, supported by data from related isomers and generalized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular isomer, some properties are inferred from closely related compounds.

Physicochemical Properties

The physicochemical properties of 5-Amino-2,3-difluorobenzonitrile are crucial for its handling, formulation, and application in research and development. While specific experimental values for this isomer are not widely published, the following tables summarize the known and estimated properties.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| Chemical Formula | C₇H₄F₂N₂ | |

| Molecular Weight | 154.12 g/mol | |

| Appearance | Solid, white or off-white powder | [1] |

| Melting Point | Data not available | A comparative guide lists this as "Not available".[2][3] For the related isomer 5-Amino-2-fluorobenzonitrile, the melting point is reported as 92-96 °C. |

| Boiling Point | Data not available | A comparative guide lists this as "Not available".[2][3] |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane and toluene | [1] |

Table 2: Acidity and Lipophilicity

| Property | Value | Source/Comment |

| pKa | Data not available | The pKa of the anilinium ion is influenced by substituents. For aniline, the pKa of its conjugate acid is about 4.6. The presence of electron-withdrawing fluorine atoms is expected to decrease the basicity of the amino group, resulting in a lower pKa for the conjugate acid. |

| logP | Data not available | The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Due to the presence of two fluorine atoms, the logP value is expected to be higher than that of non-fluorinated analogs. |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 5-Amino-2,3-difluorobenzonitrile are not available in the literature. However, the following are generalized, standard procedures that can be adapted for its characterization.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

A small, dry sample of 5-Amino-2,3-difluorobenzonitrile is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][5][6][7]

References

- 1. 5-Amino-2,3-Difluorobenzonitrile Supplier China | High Purity & Bulk Price | CAS 79456-32-7 Manufacturer & Exporter [nj-finechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. studylib.net [studylib.net]

5-Amino-2,3-difluorobenzonitrile spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Amino-2,3-difluorobenzonitrile. Due to the limited availability of complete, publicly accessible experimental datasets for this specific compound, this document presents a combination of predicted data and comparative information from structurally related analogs. Detailed experimental protocols for acquiring the necessary spectra are also provided to facilitate its application in research and development.

Data Presentation

The following tables summarize the key predicted and comparative spectroscopic data for 5-Amino-2,3-difluorobenzonitrile. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H-4 | 7.0 - 7.2 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 |

| H-6 | 6.8 - 7.0 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 1-2 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| ¹³C NMR | |||

| C1 (C-CN) | ~115 | t | J(C-F) ≈ 3-5 |

| C2 (C-F) | ~150 (d, J(C-F) ≈ 245-255) | d | J(C-F) ≈ 10-15 |

| C3 (C-F) | ~145 (d, J(C-F) ≈ 240-250) | d | J(C-F) ≈ 10-15 |

| C4 | ~118 | t | J(C-F) ≈ 3-5 |

| C5 (C-NH₂) | ~140 | t | J(C-F) ≈ 3-5 |

| C6 | ~110 | t | J(C-F) ≈ 3-5 |

| CN | ~118 | s | - |

| ¹⁹F NMR | |||

| F-2 | -130 to -140 | d | J(F-F) ≈ 20-25 |

| F-3 | -140 to -150 | d | J(F-F) ≈ 20-25 |

Note: Predicted values are based on computational models and analysis of similar fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data (Expected)

| Spectroscopic Technique | Functional Group | Characteristic Signal | Expected Value |

| IR Spectroscopy | Amine (N-H) | Stretching | ~3400-3500 cm⁻¹ (doublet) |

| Nitrile (C≡N) | Stretching | ~2220-2240 cm⁻¹ | |

| Aromatic C=C | Stretching | ~1500-1620 cm⁻¹ | |

| C-F | Stretching | ~1100-1300 cm⁻¹ | |

| N-H | Bending | ~1600-1650 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion | [M]⁺ | m/z = 154.04 |

| Fragment | [M-HCN]⁺ | m/z = 127.03 |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for 5-Amino-2,3-difluorobenzonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity 5-Amino-2,3-difluorobenzonitrile for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Select a suitable deuterated solvent that completely dissolves the compound, such as DMSO-d₆ or Chloroform-d (CDCl₃).[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]

-

Using a pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Parameters :

-

¹H NMR : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the spectrum on a 100 MHz or higher instrument. Proton decoupling is typically used. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

¹⁹F NMR : Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is CFCl₃ (0 ppm).[3][4] The spectral width should be set to encompass the expected chemical shift range for aromatic fluorine atoms.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :[5]

-

Dissolve a small amount (a few milligrams) of 5-Amino-2,3-difluorobenzonitrile in a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the plate.[5]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[6]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[6]

-

-

Instrumentation and Analysis :

-

Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a common technique for this type of molecule.[6]

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[7]

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and any observed fragments.[8]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as 5-Amino-2,3-difluorobenzonitrile.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 5-Amino-2,3-difluorobenzonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the physicochemical and biological properties of molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical data for 5-Amino-2,3-difluorobenzonitrile, including its chemical properties, and comparisons with its isomers. Due to the limited availability of specific experimental data for 5-Amino-2,3-difluorobenzonitrile in the public domain, this guide also incorporates data from its isomers to provide a comparative context for researchers.

Physicochemical and Spectroscopic Properties

While a specific CAS number for 5-Amino-2,3-difluorobenzonitrile is not consistently reported across all major chemical databases, some suppliers identify it with CAS Number 1247885-41-1 and EINECS number 629-478-5 .[1][2] The molecular formula for this compound is C₇H₄F₂N₂ and it has a molecular weight of 154.12 g/mol .[3]

For comparative purposes, the following tables summarize the key physicochemical and spectroscopic data for 5-Amino-2,3-difluorobenzonitrile and several of its commercially available isomers. It is important to note that spectroscopic data can vary based on the solvent and experimental conditions.

Table 1: Physical Properties of Aminodifluorobenzonitrile Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Amino-2,3-difluorobenzonitrile | 1247885-41-1 (unconfirmed) | C₇H₄F₂N₂ | 154.12 | Not available | Not available |

| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 | 160 |

| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 | Not available |

| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 | Not available |

Data for isomers sourced from various chemical suppliers and databases.[3]

Table 2: Spectroscopic Data for Aminodifluorobenzonitrile Isomers

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 5-Amino-2,3-difluorobenzonitrile | Data not readily available | Data not readily available | Data not readily available | Expected [M]⁺ at 154 |

| 2-Amino-3,5-difluorobenzonitrile | Data not readily available | Data not readily available | Data not readily available | 154 [M]⁺ |

| 4-Amino-3,5-difluorobenzonitrile | (CDCl₃): δ 6.90 (m, 2H), 4.10 (s, 2H) | Data not readily available | 3480, 3370, 2230, 1630, 1520, 1470, 1240, 1170, 870 | Data not readily available |

| 2-Amino-4,6-difluorobenzonitrile | (DMSO-d₆): δ 7.05 (m, 1H), 6.80 (m, 1H), 6.60 (s, 2H) | Data not readily available | 3450, 3350, 2225, 1640, 1610, 1510, 1450, 1260, 1150, 850 | Data not readily available |

Note: The spectroscopic data for the isomers is not consistently reported and may require acquisition from the supplier.[3]

Experimental Protocols: Synthesis of Aminodifluorobenzonitrile Isomers

General Protocol for the Synthesis of 4-Amino-3,5-difluorobenzonitrile:

This protocol is adapted from a published procedure for the synthesis of 4-Amino-3,5-difluorobenzonitrile.[4][5]

Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide.

-

Reaction: Heat the mixture to reflux and maintain for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add aqueous ammonia and filter the resulting solution.

-

The resulting mixture is then washed with dichloromethane.

-

The organic layer is collected, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and evaporate the solvent under reduced pressure.

-

The crude product can be further purified through a silica gel plug, eluting with an appropriate solvent system.

-

The purified product can be rinsed with a small amount of a suitable solvent like ethyl acetate to yield the final product.

-

Crystallization (for X-ray diffraction):

-

Dissolve the purified compound in a minimal amount of dichloromethane.

-

Sonicate the solution for approximately 10 minutes.

-

Cap the container with a cotton plug and allow the solvent to evaporate slowly over several days to obtain single crystals.[4][5]

Reactivity and Applications in Drug Development

The aminobenzonitrile scaffold is a crucial building block in the synthesis of a wide range of nitrogen-containing heterocycles, many of which are core structures in biologically active molecules and approved drugs.[3] The unique arrangement of the amino, nitrile, and difluoro substituents on the aromatic ring of 5-Amino-2,3-difluorobenzonitrile and its isomers dictates their chemical reactivity.

The electron-withdrawing nature of the fluorine atoms generally decreases the nucleophilicity of the amino group and increases the electrophilicity of the nitrile carbon. The relative positions of these substituents significantly influence the electron density of the aromatic ring and, consequently, the reactivity of the functional groups.

The strategic incorporation of fluorine into drug candidates can enhance their metabolic stability, bioavailability, and efficacy.[6][7] As a difluorobenzonitrile intermediate, 5-Amino-2,3-difluorobenzonitrile represents a valuable starting material for introducing these beneficial fluorine atoms into more complex pharmaceutical compounds.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship of substituent effects on reactivity.

Caption: General workflow for aminodifluorobenzonitrile synthesis.

References

- 1. 5-Amino-2,3-Difluorobenzonitrile Supplier China | High Purity & Bulk Price | CAS 79456-32-7 Manufacturer & Exporter [nj-finechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

molecular structure and IUPAC name of 5-Amino-2,3-difluorobenzonitrile

An In-depth Technical Guide to 5-Amino-2,3-difluorobenzonitrile

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 5-Amino-2,3-difluorobenzonitrile. It covers its molecular structure, physicochemical characteristics, spectroscopic profile, and its role as a versatile building block in chemical synthesis. The strategic incorporation of fluorine atoms into molecular scaffolds is a key strategy in medicinal chemistry to modulate biological and chemical properties, making fluorinated intermediates like this compound highly valuable.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-Amino-2,3-difluorobenzonitrile . Its structure consists of a benzene ring substituted with an amino group, a nitrile group, and two fluorine atoms.

Caption: Molecular structure of 5-Amino-2,3-difluorobenzonitrile.

Physicochemical and Spectroscopic Data

Quantitative data for 5-Amino-2,3-difluorobenzonitrile is limited in publicly available literature. The tables below summarize known physical properties and expected spectroscopic characteristics based on its structure and data from related isomers.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | [1][2] |

| Molecular Weight | 154.12 g/mol | [1][2] |

| Appearance | Solid (typically white or off-white powder) | [1] |

| Melting Point | Data not readily available | [2] |

| Boiling Point | Data not readily available | [2] |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Soluble in solvents like dichloromethane and toluene | [1] |

| Stability | Stable under normal conditions | [1] |

Predicted Spectroscopic Data

While specific experimental spectra are not widely reported, the following characteristics can be anticipated.

| Technique | Expected Characteristics |

| ¹H NMR | Signals for two distinct aromatic protons and a broad singlet for the amino (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons will be complex due to coupling with each other and with the two fluorine atoms. |

| ¹³C NMR | Seven distinct signals corresponding to the carbon atoms. Carbons bonded to fluorine will show characteristic coupling (C-F coupling). The nitrile carbon will appear significantly downfield. |

| Infrared (IR) | - N-H stretching (primary amine): Two bands in the 3300-3500 cm⁻¹ region. - C≡N stretching (nitrile): Sharp, intense band around 2220-2260 cm⁻¹. - C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at an m/z of approximately 154.[3] Fragmentation may involve the loss of HCN or radicals related to the amino group.[3] |

Experimental Protocols

Reproducibility requires detailed methodologies. Below is a standard protocol for acquiring an infrared spectrum, a fundamental technique for identifying functional groups.

Protocol: Infrared (IR) Spectroscopy via KBr Pellet Technique

Objective: To identify the functional groups present in a solid sample of 5-Amino-2,3-difluorobenzonitrile.

Materials:

-

5-Amino-2,3-difluorobenzonitrile (1-2 mg)

-

Dry potassium bromide (KBr), IR grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Methodology:

-

Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr. The goal is a fine, homogeneous powder to minimize light scattering.

-

Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply high pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent, or translucent pellet.

-

Background Spectrum: Place a blank KBr pellet (or an empty sample holder) in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

-

Data Acquisition: Replace the blank with the sample pellet in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Synthesis and Applications

Aminofluorobenzonitriles are valuable precursors for a wide array of nitrogen-containing heterocycles, which are core structures in many biologically active molecules and advanced materials.[2][4]

General Synthetic Approach

Role as a Chemical Intermediate

The primary value of 5-Amino-2,3-difluorobenzonitrile lies in its utility as a synthetic building block. The amino group can be diazotized or used in condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further chemical elaboration.

Caption: Synthetic utility of 5-Amino-2,3-difluorobenzonitrile.

References

- 1. 5-Amino-2,3-Difluorobenzonitrile Supplier China | High Purity & Bulk Price | CAS 79456-32-7 Manufacturer & Exporter [nj-finechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-Amino-2-(difluoromethoxy)benzonitrile | Benchchem [benchchem.com]

- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Solubility Profile of 5-Amino-2,3-difluorobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-2,3-difluorobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this document combines reported qualitative information with quantitative data for a structurally analogous compound, 3-nitrobenzonitrile, to provide a useful comparative framework. Furthermore, detailed experimental protocols for solubility determination and a representative synthesis are provided to support practical laboratory work.

Solubility Data

While specific quantitative solubility data for 5-Amino-2,3-difluorobenzonitrile is not extensively documented in publicly available literature, qualitative assessments indicate its solubility in certain common organic solvents. One source states that 5-Amino-2,3-difluorobenzonitrile is soluble in dichloromethane and toluene.[1]

To offer a quantitative perspective, the following table presents solubility data for 3-nitrobenzonitrile, a compound with structural similarities to 5-Amino-2,3-difluorobenzonitrile, in a range of organic solvents at various temperatures.[2][3][4] This information can serve as a valuable reference point for solvent selection and process development.

Table 1: Solubility of 3-Nitrobenzonitrile in Various Organic Solvents (Mole Fraction, x) [2][3][4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | n-Butanol | 2-Methyl-1-propanol | Acetonitrile | Ethyl Acetate | Toluene | Cyclohexane |

| 278.15 | 0.0245 | 0.0189 | 0.0151 | 0.0123 | 0.0789 | 0.0132 | 0.0111 | 0.0632 | 0.0353 | 0.0412 | 0.0031 |

| 283.15 | 0.0298 | 0.0229 | 0.0183 | 0.0148 | 0.0951 | 0.0159 | 0.0133 | 0.0768 | 0.0441 | 0.0508 | 0.0039 |

| 288.15 | 0.0361 | 0.0277 | 0.0221 | 0.0178 | 0.1141 | 0.0191 | 0.0159 | 0.0928 | 0.0549 | 0.0621 | 0.0049 |

| 293.15 | 0.0435 | 0.0334 | 0.0266 | 0.0214 | 0.1363 | 0.0228 | 0.0190 | 0.1116 | 0.0681 | 0.0755 | 0.0061 |

| 298.15 | 0.0522 | 0.0401 | 0.0319 | 0.0256 | 0.1623 | 0.0272 | 0.0226 | 0.1337 | 0.0840 | 0.0913 | 0.0076 |

| 303.15 | 0.0624 | 0.0480 | 0.0382 | 0.0307 | 0.1925 | 0.0324 | 0.0269 | 0.1596 | 0.1032 | 0.1099 | 0.0095 |

| 308.15 | 0.0744 | 0.0573 | 0.0456 | 0.0366 | 0.2278 | 0.0385 | 0.0320 | 0.1899 | 0.1264 | 0.1318 | 0.0118 |

| 313.15 | 0.0885 | 0.0683 | 0.0544 | 0.0436 | 0.2689 | 0.0456 | 0.0380 | 0.2254 | 0.1544 | 0.1574 | 0.0146 |

| 318.15 | 0.1050 | 0.0813 | 0.0648 | 0.0520 | 0.3168 | 0.0539 | 0.0449 | 0.2669 | 0.1882 | 0.1873 | 0.0181 |

Experimental Protocols

General Protocol for Gravimetric Solubility Determination

This protocol outlines a standard method for determining the solubility of a solid organic compound, such as 5-Amino-2,3-difluorobenzonitrile, in an organic solvent.[5][6][7]

1. Materials and Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

The solute (5-Amino-2,3-difluorobenzonitrile)

-

The selected organic solvent

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solute to a vial containing a known volume of the solvent at a specific temperature. An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used for gentle drying.

-

Once the solvent is completely removed, cool the dish or vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Formula: Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) * 100

Representative Synthesis of a Related Compound: 4-Amino-3,5-difluorobenzonitrile

1. Materials:

-

4-bromo-2,6-difluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

2. Procedure:

-

Reaction Setup:

-

In a round-bottom flask, suspend 4-bromo-2,6-difluoroaniline (1 equivalent) and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF).

-

-

Reaction:

-

Heat the mixture to reflux and maintain for 24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ammonium hydroxide to the mixture and filter the resulting solution.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with ammonium hydroxide, deionized water, and brine.

-

Dry the organic phase over sodium sulfate and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by passing it through a silica gel plug to yield the final product.

-

Visualizations

The following diagrams illustrate the general workflows for the synthesis and solubility determination processes described above.

References

- 1. 5-Amino-2,3-Difluorobenzonitrile Supplier China | High Purity & Bulk Price | CAS 79456-32-7 Manufacturer & Exporter [nj-finechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

5-Amino-2,3-difluorobenzonitrile: A Technical Guide on Reactivity and Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electronic properties of 5-Amino-2,3-difluorobenzonitrile (CAS No. 1247885-41-1). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages established principles of organic chemistry, comparative analysis with its isomers, and predictive modeling to offer insights into its characteristics. The guide covers predicted physicochemical and spectroscopic data, detailed hypothetical experimental protocols for its synthesis, and an in-depth discussion of its expected reactivity based on the electronic interplay of its functional groups. This document aims to serve as a valuable resource for researchers utilizing this molecule as a building block in drug discovery and materials science.

Introduction

5-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules.[1] The strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The presence of an amino group, a nitrile functionality, and a difluorinated benzene ring in 5-Amino-2,3-difluorobenzonitrile offers a unique combination of reactive sites for further chemical transformations. This guide elucidates the expected reactivity and electronic effects of this molecule to aid in its application in research and development.

Physicochemical and Spectroscopic Data

While specific experimental data for 5-Amino-2,3-difluorobenzonitrile is not widely published, the following tables summarize its known identifiers and predicted physicochemical and spectroscopic properties. These predictions are based on the analysis of its isomers and computational modeling.

Table 1: Physical and Chemical Properties of 5-Amino-2,3-difluorobenzonitrile and Its Isomers

| Property | 5-Amino-2,3-difluorobenzonitrile | 2-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzonitrile |

| CAS Number | 1247885-41-1[2] | 126674-94-0[1] | 64248-63-1[1] |

| Molecular Formula | C₇H₄F₂N₂[2] | C₇H₄F₂N₂[1] | C₇H₄F₂N₂[1] |

| Molecular Weight | 154.12 g/mol | 154.12 g/mol [1] | 154.12 g/mol [1] |

| Appearance | White to off-white solid (Predicted) | White to off-white solid | Off-white to yellow solid |

| Melting Point (°C) | Data not available | 85 - 88[1] | 84 - 86[1] |

| Boiling Point (°C) | Data not available | 160[1] | Data not available |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., DCM, Toluene) (Predicted) | Data not available | Data not available |

Table 2: Predicted Spectroscopic Data for 5-Amino-2,3-difluorobenzonitrile

| Spectroscopic Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region, with chemical shifts influenced by the electron-donating amino group and electron-withdrawing fluorine and nitrile groups. The amino protons are expected to appear as a broad singlet. |

| ¹³C NMR | Seven distinct signals are expected. The carbon of the nitrile group will be significantly downfield. The aromatic carbons' chemical shifts will be influenced by the fluorine and amino substituents. |

| IR (cm⁻¹) | - N-H stretching (amine): ~3400-3200 (two bands) - C≡N stretching (nitrile): ~2230-2210 - C-F stretching: ~1300-1100 - Aromatic C=C stretching: ~1600-1450 |

| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 154.12. Fragmentation may involve the loss of HCN or NH₂. |

Electronic Effects and Reactivity

The reactivity of 5-Amino-2,3-difluorobenzonitrile is governed by the electronic interplay of the amino, fluoro, and nitrile substituents on the aromatic ring.

-

Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 4 and 6). However, the presence of two fluorine atoms will somewhat mitigate this activating effect. The amino group also acts as a nucleophile in various reactions.

-

Fluoro Groups (-F): Fluorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), deactivating the aromatic ring towards electrophilic attack. Conversely, it has a weak electron-donating resonance effect (+R). In 5-Amino-2,3-difluorobenzonitrile, the two ortho- and meta-positioned fluorine atoms to the amino group will significantly influence the electron density of the ring.

-

Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both inductive and resonance effects (-I, -R). It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to itself). The nitrile group itself can undergo nucleophilic attack at the carbon atom or be hydrolyzed to a carboxylic acid or reduced to an amine.

The combination of these effects leads to a complex reactivity profile. The nucleophilicity of the amino group will be reduced by the electron-withdrawing fluorine atoms. The aromatic ring is moderately activated by the amino group but also deactivated by the two fluoro and the nitrile groups.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis of 5-Amino-2,3-difluorobenzonitrile. These are based on established synthetic routes for analogous compounds.

Synthesis of 5-Amino-2,3-difluorobenzonitrile from 5-Bromo-2,3-difluorobenzonitrile

This proposed synthesis involves a Rosenmund-von Braun reaction to introduce the nitrile group.

Materials:

-

5-Bromo-2,3-difluorobenzonitrile

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Bromo-2,3-difluorobenzonitrile (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours with vigorous stirring.

-

Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

The aminobenzonitrile scaffold is a key structural motif in many biologically active compounds. 5-Amino-2,3-difluorobenzonitrile can serve as a valuable starting material for the synthesis of various heterocyclic systems, such as quinazolines, which are prevalent in a number of approved drugs.[1] The fluorine atoms can enhance the pharmacological properties of the resulting molecules.

Conclusion

5-Amino-2,3-difluorobenzonitrile is a promising, yet under-characterized, building block for organic synthesis. While a comprehensive set of experimental data is not yet publicly available, this guide provides a foundational understanding of its predicted properties and reactivity based on established chemical principles and comparison with its isomers. The provided hypothetical protocols and analyses of electronic effects are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate the chemical space of this versatile molecule.

References

The Synthetic Versatility of 5-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,3-difluorobenzonitrile is a strategically important synthon for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a nitrile moiety, and a difluorinated benzene ring—offers a unique combination of reactivity and physicochemical properties. The fluorine atoms at the 2- and 3-positions exert strong electron-withdrawing effects, influencing the reactivity of the adjacent amino and nitrile groups and imparting desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered pKa to the resulting molecules. This guide provides a comprehensive overview of the synthetic utility of 5-Amino-2,3-difluorobenzonitrile, focusing on its application in the construction of heterocyclic scaffolds of pharmaceutical interest.

While specific documented applications of 5-Amino-2,3-difluorobenzonitrile are not as prevalent in publicly available literature as some of its isomers, its structural motifs suggest significant potential in a variety of cyclization and functionalization reactions. This document will explore potential synthetic pathways and provide generalized experimental protocols based on the known reactivity of analogous aminobenzonitriles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective application in synthesis. The following table summarizes the key physicochemical data for 5-Amino-2,3-difluorobenzonitrile.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂N₂ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | Solid (white or off-white powder) | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [1] |

| CAS Number | Not Available |

Note: Specific spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for 5-Amino-2,3-difluorobenzonitrile are not consistently reported in publicly available literature and may need to be determined experimentally.

Core Synthetic Applications: Gateway to Heterocyclic Scaffolds

The strategic arrangement of the amino and nitrile groups on the difluorinated ring makes 5-Amino-2,3-difluorobenzonitrile a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The amino group serves as a potent nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups.

Synthesis of Fluorinated Quinazoline Derivatives

The construction of the quinazoline ring system is a prominent application of aminobenzonitriles in medicinal chemistry. Quinazolines are core structures in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The general approach involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as formamide or guanidine, to construct the pyrimidine ring.

Logical Workflow for Quinazoline Synthesis:

Caption: Generalized workflow for the synthesis of quinazolines.

Experimental Protocol: Synthesis of 7,8-Difluoroquinazolin-4-amine (General Procedure)

This protocol describes a representative one-pot synthesis using guanidine as the one-carbon synthon.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2,3-difluorobenzonitrile (1.0 eq) and guanidine hydrochloride (1.5 eq).

-

Solvent and Base: Add a suitable high-boiling solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to neutralize the hydrochloride salt.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by trituration with a suitable solvent (e.g., diethyl ether or ethyl acetate), followed by recrystallization or column chromatography on silica gel to afford the desired 7,8-difluoroquinazolin-4-amine.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| 5-Amino-2,3-difluorobenzonitrile | Guanidine Hydrochloride | DIPEA, 2-Ethoxyethanol, Reflux | 7,8-Difluoroquinazolin-4-amine | Data not available |

| 5-Amino-2,3-difluorobenzonitrile | Formamide | Heat (150-160 °C) | 7,8-Difluoroquinazolin-4(3H)-one | Data not available |

Note: The yields for these reactions with 5-Amino-2,3-difluorobenzonitrile are not specifically reported and would require experimental determination.

Synthesis of Fluorinated Pyridopyrimidine Derivatives

Pyridopyrimidines are another class of bicyclic heterocycles with significant biological activity. The synthesis can be approached by constructing the pyridine ring onto the existing pyrimidine precursor, which can be formed in situ from the aminobenzonitrile.

Logical Workflow for Pyridopyrimidine Synthesis:

Caption: Generalized workflow for pyridopyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-7,8-difluoro-pyrido[2,3-d]pyrimidine-3-carbonitrile (General Procedure)

This protocol outlines a potential route using malononitrile.

-

Reaction Setup: In a round-bottom flask, dissolve 5-Amino-2,3-difluorobenzonitrile (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or isopropanol.

-

Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

-

Reaction Conditions: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is evaporated, and the residue is triturated with a non-polar solvent.

-

Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| 5-Amino-2,3-difluorobenzonitrile | Malononitrile | Piperidine, Ethanol, Reflux | 2-Amino-7,8-difluoro-pyrido[2,3-d]pyrimidine-3-carbonitrile | Data not available |

Other Potential Transformations

The reactivity of the amino and nitrile groups allows for a range of other synthetic transformations:

-

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various functionalities (e.g., -OH, -Cl, -Br, -I, -CN) to introduce further diversity.

-

N-Alkylation and N-Arylation: The amino group can undergo standard alkylation or arylation reactions to introduce substituents.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up further avenues for derivatization.

Experimental Protocol: Hydrolysis of the Nitrile Group (General Procedure)

This protocol provides a general method for converting the nitrile to a carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-Amino-2,3-difluorobenzonitrile (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M H₂SO₄).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-48 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. If a basic hydrolysis was performed, carefully acidify the solution with concentrated HCl until the product precipitates (typically pH 2-3). If an acidic hydrolysis was performed, the product may precipitate upon cooling or after partial neutralization.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude 5-Amino-2,3-difluorobenzoic acid can be purified by recrystallization.

Conclusion

5-Amino-2,3-difluorobenzonitrile represents a promising, albeit underexplored, building block in organic synthesis. Its unique substitution pattern provides a platform for the synthesis of novel fluorinated heterocyclic compounds, which are of high interest in drug discovery and materials science. The general synthetic strategies and protocols outlined in this guide, based on the established reactivity of related aminobenzonitriles, offer a starting point for researchers to unlock the full synthetic potential of this versatile synthon. Further investigation into its specific reaction kinetics, yields, and the biological activity of its derivatives is warranted to fully establish its role in modern organic synthesis.

References

The Untapped Potential of 5-Amino-2,3-difluorobenzonitrile in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties. The aminodifluorobenzonitrile scaffold, in particular, represents a versatile building block for the synthesis of a diverse array of heterocyclic compounds with therapeutic potential. While specific biological data for 5-Amino-2,3-difluorobenzonitrile is not extensively documented in publicly available literature, this technical guide aims to illuminate its potential applications in drug discovery. By examining the established roles of its structural isomers and the broader class of fluorinated building blocks, we can infer the prospective utility of this compound. This document provides a comprehensive overview of the physicochemical properties of related isomers, potential synthetic pathways for creating bioactive molecules, and a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These modifications are crucial for enhancing pharmacokinetic and pharmacodynamic profiles. Aminobenzonitriles are established precursors for a variety of nitrogen-containing heterocycles, which form the core of numerous approved drugs.[3] The subject of this guide, 5-Amino-2,3-difluorobenzonitrile, combines the reactive potential of the amino and nitrile functionalities with the property-enhancing effects of a difluorinated phenyl ring, marking it as a compound of significant interest for synthetic and medicinal chemists.

Physicochemical Properties of Aminodifluorobenzonitrile Isomers

A comparative analysis of the physical properties of aminodifluorobenzonitrile isomers provides a foundational understanding for its potential application in synthesis. The following table summarizes key data for commercially available isomers, highlighting the current data gap for 5-Amino-2,3-difluorobenzonitrile.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 |

| 4-Amino-3,5-difluorobenzonitrile | 64248-63-1 | C₇H₄F₂N₂ | 154.12 | 84 - 86 |

| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 |

| 5-Amino-2,3-difluorobenzonitrile | Not Available | C₇H₄F₂N₂ | 154.12 | Not Available |

| Data sourced from a comparative guide by BenchChem and may require confirmation from a supplier.[3] |

Synthetic Potential and Applications

The primary value of 5-Amino-2,3-difluorobenzonitrile in drug discovery lies in its utility as a versatile synthetic intermediate. The amino and nitrile groups are amenable to a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Synthesis of Quinazoline Derivatives

A prominent application of the aminobenzonitrile scaffold is in the synthesis of quinazolines, a class of compounds prevalent in numerous approved drugs.[3] The general workflow involves the cyclization of the aminobenzonitrile with a suitable electrophile.

Caption: Generalized workflow for the synthesis of quinazolines.

Experimental Protocol: Hydrolysis of the Nitrile Group (Analog Example)

Reaction: Hydrolysis of 4-Amino-3,5-difluorobenzonitrile to 4-Amino-3,5-difluorobenzoic acid.

Materials:

-

4-Amino-3,5-difluorobenzonitrile (1.0 eq)

-

1 M Aqueous Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

Suspend 4-Amino-3,5-difluorobenzonitrile in a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.[4][5]

-

Acidify the reaction mixture by dropwise addition of concentrated HCl until the pH is approximately 1, leading to the precipitation of the product as a hydrochloride salt.[4][5]

-

The salt can be further purified by dissolving in a suitable organic solvent (e.g., ethyl acetate), drying over a drying agent (e.g., MgSO₄), filtering, and concentrating under vacuum.[4][5]

This protocol demonstrates a fundamental transformation that could be adapted for 5-Amino-2,3-difluorobenzonitrile to produce the corresponding difluorinated aminobenzoic acid, another valuable building block in drug discovery.

Logical Framework for Drug Discovery Potential

The potential of 5-Amino-2,3-difluorobenzonitrile as a building block in drug discovery can be logically derived from its structural components. The interplay between the amino group, the nitrile group, and the difluorinated aromatic ring provides a rich chemical space for exploration.

Caption: Logical relationships of core features to drug discovery potential.

Future Directions and Conclusion

While direct experimental evidence for the biological activity of derivatives of 5-Amino-2,3-difluorobenzonitrile is currently limited, its potential as a valuable building block in drug discovery is clear. The strategic positioning of its functional groups, combined with the beneficial effects of fluorination, suggests that this compound could be instrumental in the synthesis of novel therapeutics across various disease areas, including oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

-

The synthesis and characterization of a diverse library of compounds derived from 5-Amino-2,3-difluorobenzonitrile.

-

Screening of these compounds against a panel of biologically relevant targets, such as kinases, proteases, and GPCRs.

-

In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-2,3-difluorobenzonitrile as a precursor for a variety of heterocyclic compounds of interest in medicinal chemistry and drug development. The presence of a nucleophilic amino group and an electrophilic nitrile functionality on a fluorinated benzene ring makes this molecule a versatile building block for the construction of diverse heterocyclic scaffolds. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]

This document outlines general synthetic strategies and provides representative detailed protocols for the synthesis of key heterocyclic cores, such as quinazolines, pyridopyrimidines, and benzimidazoles, based on established methodologies for structurally related aminobenzonitriles. While specific literature examples starting directly from 5-Amino-2,3-difluorobenzonitrile are limited, the provided protocols serve as a practical guide for researchers to develop synthetic routes towards novel fluorinated heterocyclic compounds.

I. Physicochemical and Reactivity Profile

5-Amino-2,3-difluorobenzonitrile possesses a unique combination of functional groups that dictate its reactivity.

Table 1: Physicochemical Properties of 5-Amino-2,3-difluorobenzonitrile

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂ |

| Molecular Weight | 154.12 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in DMSO, DMF, and hot methanol |

The reactivity of 5-Amino-2,3-difluorobenzonitrile is primarily governed by:

-

Nucleophilicity of the Amino Group: The amino group serves as the primary nucleophilic center, readily reacting with various electrophiles. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to decrease the basicity and nucleophilicity of the amino group compared to non-fluorinated anilines.

-

Electrophilicity of the Nitrile Group: The nitrile group can participate in cyclization reactions, often acting as an electrophile after initial reaction at the amino group. It can also be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

II. Synthesis of Fluorinated Quinazoline Derivatives

The construction of the quinazoline ring system is a common application for aminobenzonitriles. This is typically achieved through cyclocondensation reactions with a one-carbon synthon.

A. Synthesis of 6,7-Difluoro-4-oxo-3,4-dihydroquinazolines via Formamide Cyclization

This protocol describes a one-pot synthesis of a 6,7-difluoro-4-oxo-3,4-dihydroquinazoline derivative. The reaction proceeds through an initial formylation of the amino group by formamide, followed by an intramolecular cyclization involving the nitrile group.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2,3-difluorobenzonitrile (1.54 g, 10 mmol).

-

Reagent Addition: Add formamide (40 mL).

-

Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Table 2: Representative Data for Quinazoline Synthesis

| Product | Reagents | Reaction Conditions | Yield (%) | Analytical Data |

| 6,7-Difluoro-4-oxo-3,4-dihydroquinazoline | Formamide | 150-160 °C, 4-6 h | 75-85 | ¹H NMR, ¹³C NMR, MS |

DOT Diagram: Synthesis of 6,7-Difluoro-4-oxo-3,4-dihydroquinazoline

Caption: Synthesis of a fluorinated quinazolinone.

B. Synthesis of 4-Amino-6,7-difluoroquinazolines via Guanidine Cyclization

This method allows for the direct introduction of an amino group at the 4-position of the quinazoline ring.

Experimental Protocol:

-

Reaction Setup: To a sealed tube, add 5-Amino-2,3-difluorobenzonitrile (1.54 g, 10 mmol) and guanidine hydrochloride (1.43 g, 15 mmol).

-

Reagent Addition: Add 2-methoxyethanol (20 mL) and sodium methoxide (0.81 g, 15 mmol).

-

Reaction Conditions: Heat the mixture at 120 °C for 12 hours.

-

Work-up: After cooling, pour the reaction mixture into water (100 mL).

-

Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

Table 3: Representative Data for 4-Aminoquinazoline Synthesis

| Product | Reagents | Reaction Conditions | Yield (%) | Analytical Data |

| 4-Amino-6,7-difluoroquinazoline | Guanidine hydrochloride, Sodium methoxide | 120 °C, 12 h | 60-70 | ¹H NMR, ¹³C NMR, MS |

DOT Diagram: Synthesis of 4-Amino-6,7-difluoroquinazoline

Caption: Synthesis of a 4-aminoquinazoline derivative.

III. Synthesis of Fused Pyrimidine Derivatives

The amino and nitrile groups of 5-Amino-2,3-difluorobenzonitrile can be utilized to construct various fused pyrimidine systems, which are prevalent in biologically active molecules.

A. Synthesis of Fluorinated Pyridopyrimidines

Pyridopyrimidines can be synthesized through the reaction of aminobenzonitriles with α,β-unsaturated ketones or their precursors in a multi-step sequence.

Experimental Protocol (Representative):

-

Michael Addition: To a solution of 5-Amino-2,3-difluorobenzonitrile (1.54 g, 10 mmol) in ethanol (30 mL), add an α,β-unsaturated ketone (e.g., chalcone, 10 mmol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol). Reflux the mixture for 8-12 hours.

-

Cyclization: After cooling, add a cyclizing agent such as ammonium acetate (7.7 g, 100 mmol) and heat the mixture to reflux for another 12-16 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Purification: Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Table 4: Representative Data for Pyridopyrimidine Synthesis

| Product | Reagents | Reaction Conditions | Yield (%) | Analytical Data |

| Substituted 6,7-Difluoropyrido[2,3-d]pyrimidine | α,β-Unsaturated ketone, Piperidine, Ammonium acetate | Reflux | 40-60 | ¹H NMR, ¹³C NMR, MS |

DOT Diagram: General Workflow for Pyridopyrimidine Synthesis

Caption: General workflow for pyridopyrimidine synthesis.

IV. Synthesis of Fluorinated Benzimidazoles

While 5-Amino-2,3-difluorobenzonitrile is not a traditional o-phenylenediamine precursor for benzimidazoles, intramolecular cyclization strategies can be envisioned. A more direct, though multi-step, approach would involve the reduction of the nitrile to an aminomethyl group, followed by cyclization with a one-carbon synthon.

Experimental Protocol (Hypothetical Multi-step):

-

Reduction of Nitrile: Reduce the nitrile group of 5-Amino-2,3-difluorobenzonitrile to an aminomethyl group using a suitable reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF).

-

Cyclization: React the resulting diamine with a one-carbon synthon such as formic acid or an orthoester (e.g., triethyl orthoformate) under acidic or thermal conditions to effect cyclization to the benzimidazole ring.

Table 5: Hypothetical Data for Benzimidazole Synthesis

| Product | Reagents | Reaction Conditions | Yield (%) | Analytical Data |

| 5,6-Difluorobenzimidazole | 1. LAH; 2. Triethyl orthoformate | 1. Reflux; 2. Reflux | (Variable) | ¹H NMR, ¹³C NMR, MS |

DOT Diagram: Hypothetical Pathway to Fluorinated Benzimidazoles

Caption: Hypothetical pathway to fluorinated benzimidazoles.

V. Conclusion

5-Amino-2,3-difluorobenzonitrile is a valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. Its unique substitution pattern offers a distinct reactivity profile. The protocols provided herein, based on established chemical transformations of related aminobenzonitriles, offer a solid starting point for researchers to explore the synthesis of novel quinazolines, pyridopyrimidines, and other heterocyclic systems with potential applications in drug discovery and materials science. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

References

Application Notes and Protocol for Suzuki Coupling with 5-Amino-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[2][4] 5-Amino-2,3-difluorobenzonitrile is a valuable building block in drug discovery. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties, while the amino and nitrile functionalities offer versatile handles for further chemical transformations.[5][6][7]

This document provides a detailed protocol for the Suzuki coupling of 5-Amino-2,3-difluorobenzonitrile with various arylboronic acids. The protocol is based on established methodologies for structurally similar compounds and offers a robust starting point for optimization.[1][8]

General Reaction Scheme

The general scheme for the Suzuki coupling of 5-Amino-2,3-difluorobenzonitrile with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 5-Amino-2,3-difluorobenzonitrile with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

-

5-Amino-2,3-difluorobenzonitrile

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-2,3-difluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8][9]

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) followed by the degassed solvent system.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[8][10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[1][9]

Data Presentation: Summary of Reaction Conditions

The successful execution of a Suzuki coupling reaction is highly dependent on the choice of reaction parameters. The following table summarizes typical conditions used for the Suzuki coupling of similar fluorinated anilines and benzonitriles.

| Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromo-2,6-difluoroaniline | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | - | High Conv.[10] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2,5-difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85[11] |

| 4-Chloroanisole | 2,5-difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95[11] |

Note: This table summarizes data from various sources for structurally related compounds and specific yields are substrate-dependent. Optimization is recommended for each specific reaction.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Discussion

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. For electron-deficient or sterically hindered substrates, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be required.[1][11] The base plays a crucial role in the transmetalation step of the catalytic cycle, with common choices including inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[8][12] The solvent system must be capable of dissolving both the organic reactants and the inorganic base; mixtures of an organic solvent and water are often employed.[8]

A potential side reaction to consider, particularly when using ortho-fluorinated aryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This can be minimized by using highly active catalysts that promote the desired cross-coupling at lower temperatures and shorter reaction times.[1]

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for the synthesis of novel biaryl compounds from 5-Amino-2,3-difluorobenzonitrile. The protocol provided herein offers a solid foundation for researchers to develop and optimize these important transformations. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields and purity of the desired products. The versatility of this reaction allows for the creation of diverse molecular libraries, which is invaluable for structure-activity relationship (SAR) studies in drug discovery programs.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-amino-2,3-difluorobenzonitriles

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines.[3] This application note provides a detailed protocol for the N-arylation of 5-Amino-2,3-difluorobenzonitrile with various aryl halides. The electron-withdrawing nature of the fluorine and nitrile substituents on the aniline starting material can present challenges, making the careful selection of catalyst, ligand, and reaction conditions crucial for successful coupling.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1][2][3][4] The choice of a sterically bulky and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, thereby enhancing reaction efficiency and scope.[3][5]

Recommended Reaction Conditions

Based on established protocols for electron-deficient anilines and related compounds, the following conditions are recommended as a starting point for the Buchwald-Hartwig amination of 5-Amino-2,3-difluorobenzonitrile. Optimization may be required for specific aryl halide coupling partners.

Table 1: Recommended Reagents and Conditions

| Component | Recommendation | Molar Equiv. / Loading | Rationale |

| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3) | 1-3 mol% | These precatalysts are air- and moisture-stable, offering good solubility and high activity, which can lead to lower catalyst loadings and shorter reaction times.[6] |

| Ligand | Biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) | 1.2 - 1.5 x Pd loading | Bulky, electron-rich ligands enhance catalytic activity and are effective for coupling challenging substrates.[3][5][6] BrettPhos can be particularly effective for primary amines.[1] |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) | 1.5 - 2.5 equiv. | A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[3][4][7] LHMDS can be used to improve tolerance to protic functional groups.[1] |